molecular formula C15H20ClF3N2OS B2827905 3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride CAS No. 1351618-52-4

3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B2827905
CAS No.: 1351618-52-4
M. Wt: 368.84
InChI Key: KOFBPAUMVJMLED-UHFFFAOYSA-N
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Description

3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride is a synthetic organic compound It is characterized by the presence of a phenylthio group, a piperazine ring substituted with a trifluoroethyl group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride typically involves multiple steps:

    Formation of the Phenylthio Group:

    Piperazine Ring Substitution: The piperazine ring is then substituted with a 2,2,2-trifluoroethyl group. This can be achieved through alkylation reactions using reagents like 2,2,2-trifluoroethyl bromide.

    Propanone Moiety Introduction: The final step involves the addition of the propanone group, which can be done through a condensation reaction with an appropriate ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The phenylthio group and the piperazine ring are key functional groups that interact with biological molecules, potentially affecting various biochemical pathways. The trifluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylthio)-1-(4-methylpiperazin-1-yl)propan-1-one hydrochloride
  • 3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperidin-1-yl)propan-1-one hydrochloride

Uniqueness

3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride is unique due to the presence of the trifluoroethyl group, which imparts distinct physicochemical properties

Properties

IUPAC Name

3-phenylsulfanyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2OS.ClH/c16-15(17,18)12-19-7-9-20(10-8-19)14(21)6-11-22-13-4-2-1-3-5-13;/h1-5H,6-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFBPAUMVJMLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)CCSC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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